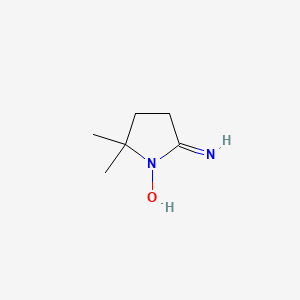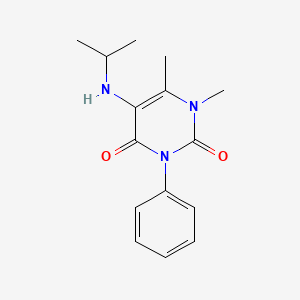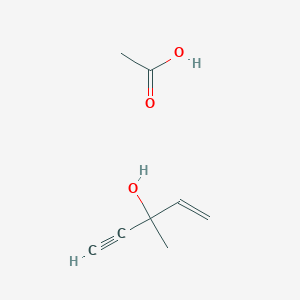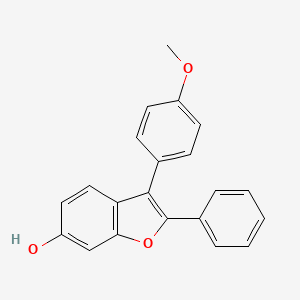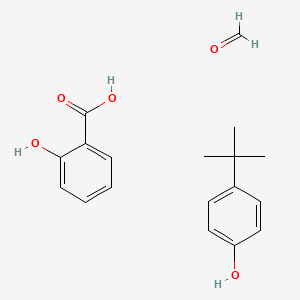
2,2,6,6-Tetramethylhept-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylhept-4-yn-3-ol is a chemical compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol). This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-ol typically involves the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent. One common method is the hydration of the alkyne using a catalyst such as mercury(II) sulfate in the presence of sulfuric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-one.
Reduction: Formation of 2,2,6,6-Tetramethylhept-4-en-3-ol or 2,2,6,6-Tetramethylheptane-3-ol.
Substitution: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-chloride.
Scientific Research Applications
2,2,6,6-Tetramethylhept-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-ol: Similar structure but with a double bond instead of a triple bond.
2,2,6,6-Tetramethylheptane-3-ol: Similar structure but with a single bond instead of a triple bond.
2,2,6,6-Tetramethylhept-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,2,6,6-Tetramethylhept-4-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
30338-48-8 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h9,12H,1-6H3 |
InChI Key |
TVXZJSZTLFMIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


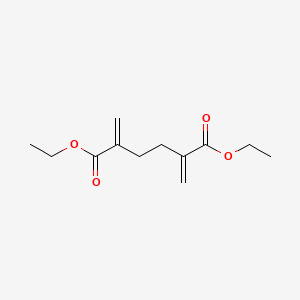
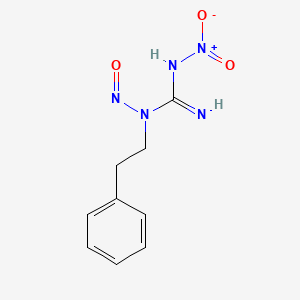
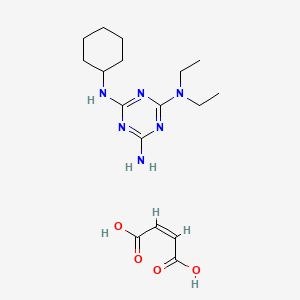


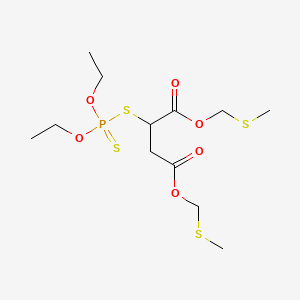
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
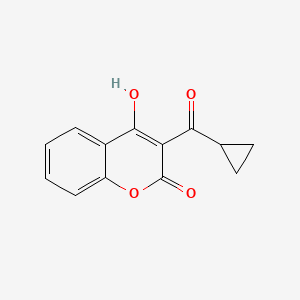
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
